1,3-dimethyl-1H-pyrazole-4-carbohydrazide
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Overview
Description
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide is a heterocyclic compound with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol . It is characterized by a five-membered pyrazole ring substituted with two methyl groups at positions 1 and 3, and a carbohydrazide group at position 4. This compound is of interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines or alcohols; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole-4-carboxylic acids, while reduction can produce pyrazole-4-methylamines .
Scientific Research Applications
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its potential enzyme inhibition activity may be attributed to its ability to bind to the active sites of enzymes, thereby blocking their catalytic functions . Additionally, its antioxidant properties may result from its ability to scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-carbohydrazide: Similar structure with a carbohydrazide group at position 5 instead of 4.
3,5-Dimethyl-1H-pyrazole-4-carbohydrazide: Similar structure with methyl groups at positions 3 and 5 instead of 1 and 3.
Uniqueness
1,3-Dimethyl-1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 3, along with the carbohydrazide group at position 4, imparts distinct properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
1,3-dimethylpyrazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-5(6(11)8-7)3-10(2)9-4/h3H,7H2,1-2H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHSEIOJPHRUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
512810-25-2 |
Source
|
Record name | 1,3-dimethyl-1H-pyrazole-4-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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